
(4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H12BNO3S. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an N,S-dimethylsulfonimidoyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often utilize automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions: (4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are commonly used in these reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
科学的研究の応用
(4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
類似化合物との比較
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacks the N,S-dimethylsulfonimidoyl group.
4-(N,N-Dimethylsulfamoyl)phenylboronic Acid: Similar structure but with a different sulfonamide group.
Uniqueness: (4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid is unique due to its N,S-dimethylsulfonimidoyl group, which can impart different electronic and steric properties compared to other boronic acids. This can influence its reactivity and selectivity in various chemical reactions .
特性
分子式 |
C8H12BNO3S |
|---|---|
分子量 |
213.07 g/mol |
IUPAC名 |
[4-(N,S-dimethylsulfonimidoyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO3S/c1-10-14(2,13)8-5-3-7(4-6-8)9(11)12/h3-6,11-12H,1-2H3 |
InChIキー |
XUWXFOJTDAIUCP-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)S(=NC)(=O)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


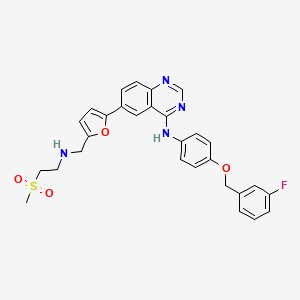

![(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid](/img/structure/B13413090.png)
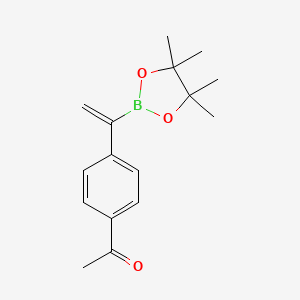
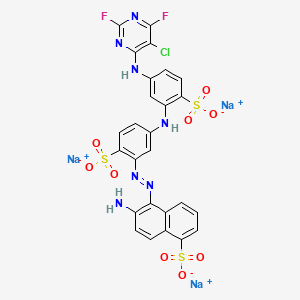
![[(4R,9R)-4-diphenylphosphanyloxyspiro[4.4]nonan-9-yl]oxy-diphenylphosphane](/img/structure/B13413108.png)
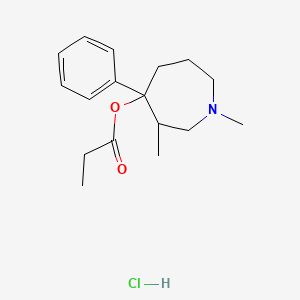
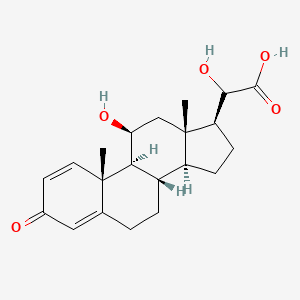
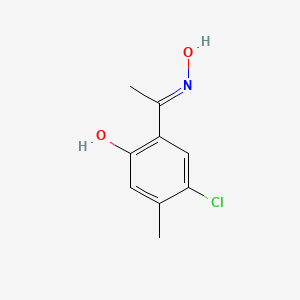
![2-[(4-Methyl-3-cyclohexen-1-yl)methylene]-hydrazine-1-carbothioamide](/img/structure/B13413141.png)
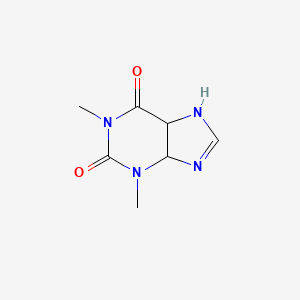
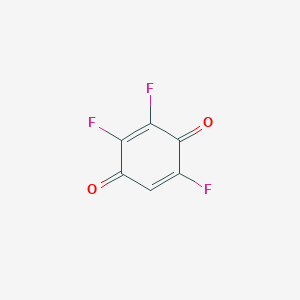
![(4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt (Penicilloic Acids of Flucloxacillin Disodium Salt)](/img/structure/B13413149.png)

